molecular formula C9H15NO3 B2412717 Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate CAS No. 1312325-23-7

Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate

Cat. No. B2412717
M. Wt: 185.223
InChI Key: QCQPYEGWJXOVLA-UHFFFAOYSA-N
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Description

Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate is a chemical compound with the molecular formula C9H15NO3 . It is a part of the class of compounds known as azaspirocycles .


Molecular Structure Analysis

The InChI code for Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate is 1S/C9H15NO3/c1-2-14-8(13)9-4-11-3-7(9)5-12-6-9/h11H,2-6H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate has a molecular weight of 185.22 . The compound is typically stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound undergoes transformations when reacting with diethyl sodiomalonate, leading to derivatives like diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate and ethyl 2-oxo-1-oxaspiro[4,5]decane-4-carboxylate. These reactions are significant for understanding the compound's reactivity and potential for forming derivatives (Kuroyan et al., 1991).
  • Electrophilic amination reactions of the compound have been explored, leading to the formation of various derivatives. This provides insights into its reactivity and potential applications in synthesizing new compounds (Andreae et al., 1992).
  • Structural and conformational analysis using NMR spectroscopy has been conducted. This research helps in understanding the molecular configuration and preferred conformations of this compound and its derivatives (Montalvo-González & Ariza-Castolo, 2012).

Applications in Drug Discovery

  • The compound has been used as a module for the synthesis of novel multifunctional and structurally diverse molecules for drug discovery. This includes enantioselective approaches, highlighting its significance in creating potential pharmaceutical agents (Li et al., 2013).
  • Studies have also focused on synthesizing derivatives like 1-substituted 2-azaspiro[3.3]heptanes, which are important motifs in modern drug discovery. These syntheses demonstrate the versatility of ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate in generating various biologically relevant structures (Reddy et al., 2019).

Safety And Hazards

The safety information available for Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-oxa-7-azaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-8(11)7-3-10-4-9(7)5-12-6-9/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQPYEGWJXOVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate

CAS RN

1312325-23-7
Record name ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate
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